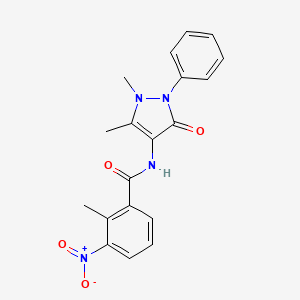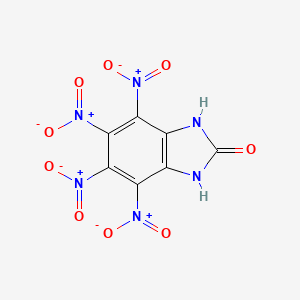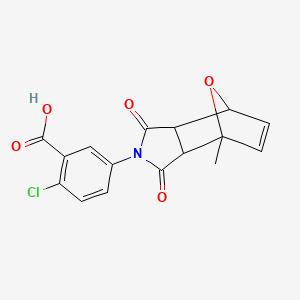![molecular formula C32H30ClN5 B11094412 2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine](/img/structure/B11094412.png)
2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzo[g]quinazoline core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE typically involves multiple steps, starting with the preparation of the benzo[g]quinazoline core This core can be synthesized through a series of condensation reactions involving appropriate starting materials
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Other Quinazoline Derivatives: Compounds with similar core structures but different functional groups, used in various chemical and biological applications.
Uniqueness
N-{2-[(Z)-2-(4-CHLOROPHENYL)-1-ETHENYL]BENZO[G]QUINAZOLIN-4-YL}-N-[4-(4-ETHYLPIPERAZINO)PHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H30ClN5 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
2-[(Z)-2-(4-chlorophenyl)ethenyl]-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinazolin-4-amine |
InChI |
InChI=1S/C32H30ClN5/c1-2-37-17-19-38(20-18-37)28-14-12-27(13-15-28)34-32-29-21-24-5-3-4-6-25(24)22-30(29)35-31(36-32)16-9-23-7-10-26(33)11-8-23/h3-16,21-22H,2,17-20H2,1H3,(H,34,35,36)/b16-9- |
InChI Key |
SOFRAPYDFFZZEY-SXGWCWSVSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)/C=C\C6=CC=C(C=C6)Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=NC4=CC5=CC=CC=C5C=C43)C=CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide](/img/structure/B11094332.png)
![N-(4-iodophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B11094333.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11094343.png)
![11-(3,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11094350.png)

![2-Amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11094368.png)

![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B11094396.png)
![3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11094405.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
![(4Z)-6-(4-bromophenyl)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11094413.png)
